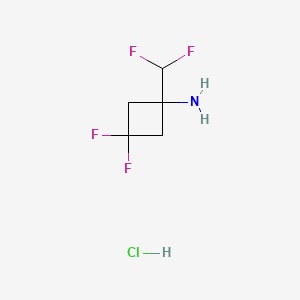
1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves the difluoromethylation of cyclobutanone derivatives. One common synthetic route includes the reaction of cyclobutanone with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale difluoromethylation processes using advanced reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding difluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of advanced materials with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride can be compared with other fluorinated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals, this compound shares similar difluoromethylation but differs in its core structure.
2,5-Diamino-2-(difluoromethyl)pentanoic acid: Known as eflornithine, this compound is used in medicine for treating African trypanosomiasis and excessive hair growth. The uniqueness of this compound lies in its cyclobutane core, which imparts distinct chemical and physical properties compared to other fluorinated compounds
Properties
Molecular Formula |
C5H8ClF4N |
|---|---|
Molecular Weight |
193.57 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3(7)4(10)1-5(8,9)2-4;/h3H,1-2,10H2;1H |
InChI Key |
UQUGOJQZONRTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
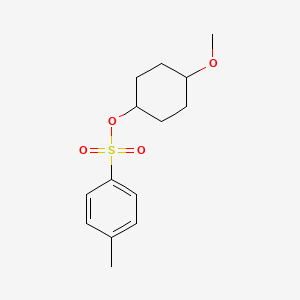
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)

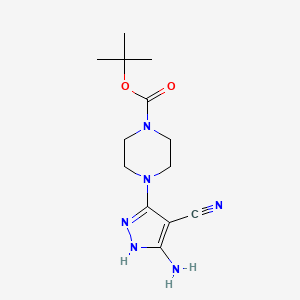
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)

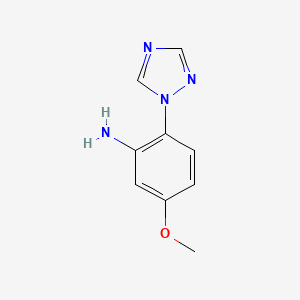
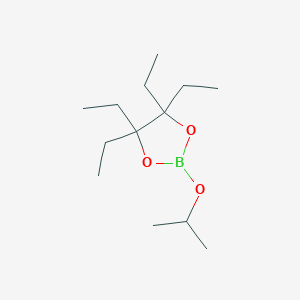
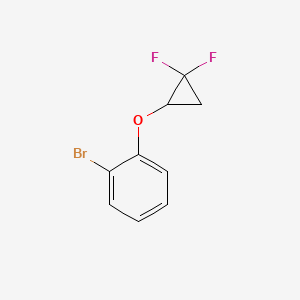
![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B13468152.png)
